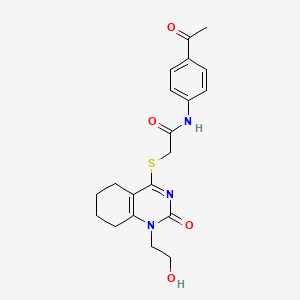

N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-13(25)14-6-8-15(9-7-14)21-18(26)12-28-19-16-4-2-3-5-17(16)23(10-11-24)20(27)22-19/h6-9,24H,2-5,10-12H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFJBRRXZZVFBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound with significant potential in pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 401.5 g/mol. The structure features a quinazoline core linked to an acetylphenyl and thioacetamide group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O4S |

| Molecular Weight | 401.5 g/mol |

| CAS Number | 920395-72-8 |

1. Antioxidant Activity

Research indicates that compounds with a similar structure exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases.

2. Acetylcholinesterase Inhibition

The compound may also function as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are vital in treating neurodegenerative diseases like Alzheimer's by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission. Studies on related compounds have shown promising results in inhibiting AChE activity effectively.

3. Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various bacterial strains and fungi. This activity could be linked to the thioacetamide moiety, which has been associated with increased antimicrobial efficacy in similar compounds.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

- Acetylcholinesterase Inhibition : A study demonstrated that structurally similar compounds exhibited AChE inhibition with IC50 values ranging from 1 µM to 5 µM. This suggests that the target compound may have comparable or enhanced inhibitory effects on AChE .

- Antioxidant Activity : In vitro assays showed that related compounds reduced oxidative stress markers in neuronal cells by up to 30%, indicating potential neuroprotective effects .

- Antimicrobial Efficacy : Testing against common pathogens revealed that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide exhibit promising antitumor properties. A study highlighted the potential of hexahydroquinazoline derivatives in inhibiting cancer cell proliferation. The mechanism involves inducing apoptosis in various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies show that derivatives containing the hexahydroquinazoline moiety possess significant activity against both bacterial and fungal strains. This antimicrobial action is attributed to the ability of the compound to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to scavenge free radicals and enhance antioxidant enzyme activity is being explored for therapeutic applications .

Development of Functional Materials

In material science, this compound's unique structure allows it to be utilized in creating functional materials with specific properties. Research has focused on its application in synthesizing polymers with enhanced thermal stability and mechanical strength. These materials are being investigated for use in coatings and composites that require high-performance characteristics under extreme conditions .

Photovoltaic Applications

The incorporation of this compound into photovoltaic devices has shown promise. Studies demonstrate that this compound can enhance light absorption and charge transport properties in organic solar cells. Its integration could lead to improved efficiency and stability of solar energy conversion systems .

Herbicidal Activity

The herbicidal potential of compounds derived from this compound has been investigated. Research indicates that certain derivatives exhibit selective herbicidal activity against common weeds while being non-toxic to crops. This selectivity is crucial for developing sustainable agricultural practices that minimize chemical usage .

Insecticidal Properties

Additionally, the insecticidal properties of this compound are being studied. Initial tests reveal effectiveness against pests such as aphids and beetles. The mode of action appears to involve disruption of the insect nervous system or metabolic pathways essential for survival .

Q & A

Basic Questions

Q. What are the critical safety considerations for handling N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide in laboratory settings?

- Answer : The compound exhibits acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), and respiratory irritation (H335). Essential precautions include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For respiratory protection, employ NIOSH-certified P95 masks for minor exposures .

- Ventilation : Conduct reactions in fume hoods to avoid aerosol formation.

- Storage : Store at 2–8°C in a dry, sealed container, segregated from incompatible substances .

- Emergency Protocols : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes. Immediate medical consultation is required for ingestion or inhalation .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

- Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Thiolation of the hexahydroquinazolinone core using Lawesson’s reagent or P₂S₅ under anhydrous conditions (60–80°C, 6–8 hours) .

- Step 2 : Coupling the thiolated intermediate with N-(4-acetylphenyl)-2-chloroacetamide via nucleophilic substitution in DMF or THF at 0–5°C to minimize side reactions .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust pH to 7–8 during quenching to enhance yield (typically 65–75%). Purification via column chromatography (CH₂Cl₂:MeOH 9:1) improves purity to >95% .

Q. Which analytical techniques are essential for characterizing this compound and validating its structural integrity?

- Answer : Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the acetylphenyl group (δ ~2.5 ppm for CH₃) and hexahydroquinazolinone protons (δ 1.2–3.8 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~480.6 g/mol) and detect impurities .

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and monitor degradation under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological approaches include:

- Solubility Enhancement : Use co-solvents (DMSO:PBS 1:9) or nanoformulation to improve bioavailability .

- Metabolic Profiling : Perform LC-MS/MS to identify metabolites in liver microsomes; adjust dosing regimens based on half-life (t½) data .

- In Silico Modeling : Apply molecular dynamics simulations to predict binding affinity shifts due to metabolite interactions .

Q. What strategies can be used to establish structure-activity relationships (SAR) for the hexahydroquinazolinone core in this compound?

- Answer : SAR studies require systematic modifications:

- Core Modifications : Synthesize analogs with substituents at the 1-(2-hydroxyethyl) position (e.g., methyl, benzyl) to assess steric/electronic effects on target binding .

- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR to quantify IC₅₀ values .

- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, polar surface area) with activity trends .

Q. How can researchers design experiments to elucidate the mechanism of action (MOA) of this compound in cancer cell lines?

- Answer : A multi-omics approach is recommended:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .

- Proteomics : Use SILAC labeling and LC-MS/MS to quantify changes in protein phosphorylation (e.g., p53, AKT) .

- Functional Validation : Apply CRISPR-Cas9 knockouts of candidate targets (e.g., Bcl-2) to confirm MOA relevance .

Q. What experimental controls are critical when assessing off-target effects in high-throughput screening (HTS) assays?

- Answer : To minimize false positives/negatives:

- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .

- Counter-Screens : Test compounds against unrelated targets (e.g., GPCRs) to exclude promiscuous binding .

- Vehicle Controls : Use DMSO at ≤0.1% to rule out solvent-induced artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.